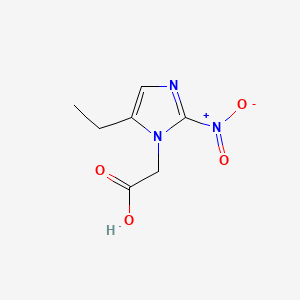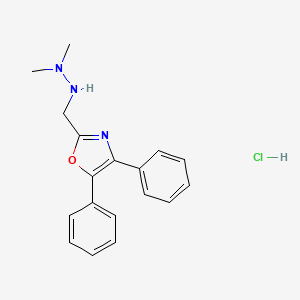
Oxazole, 2-((2,2-dimethylhydrazino)methyl)-4,5-diphenyl-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 2-((2,2-dimethylhydrazino)methyl)-4,5-diphenyl-, monohydrochloride is a heterocyclic compound that features an oxazole ring substituted with a dimethylhydrazino group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole, 2-((2,2-dimethylhydrazino)methyl)-4,5-diphenyl-, monohydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethanolamine with aryl nitriles in the presence of a ruthenium(II) catalyst under neat conditions . Another approach utilizes microwave irradiation to facilitate the reaction between nitriles and β-amino alcohols along with a mild Lewis acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the choice of catalysts and solvents plays a crucial role in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 2-((2,2-dimethylhydrazino)methyl)-4,5-diphenyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the hydrazino group, leading to different substituted oxazoles.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications.
Scientific Research Applications
Oxazole, 2-((2,2-dimethylhydrazino)methyl)-4,5-diphenyl-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of oxazole, 2-((2,2-dimethylhydrazino)methyl)-4,5-diphenyl-, monohydrochloride involves its interaction with molecular targets and pathways. The compound’s hydrazino group can form hydrogen bonds and interact with biological macromolecules, influencing their function. Additionally, the oxazole ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
Oxazoline: A five-membered heterocycle with one nitrogen and one oxygen atom.
Thiazole: Similar to oxazole but contains a sulfur atom instead of oxygen.
Imidazole: Contains two nitrogen atoms in the five-membered ring.
Uniqueness
Oxazole, 2-((2,2-dimethylhydrazino)methyl)-4,5-diphenyl-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylhydrazino group and two phenyl groups differentiates it from other oxazole derivatives, making it a valuable compound for various applications.
Properties
CAS No. |
33161-89-6 |
|---|---|
Molecular Formula |
C18H20ClN3O |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,3-oxazol-2-yl)methyl]-1,1-dimethylhydrazine;hydrochloride |
InChI |
InChI=1S/C18H19N3O.ClH/c1-21(2)19-13-16-20-17(14-9-5-3-6-10-14)18(22-16)15-11-7-4-8-12-15;/h3-12,19H,13H2,1-2H3;1H |
InChI Key |
DIVWLMQDIDNEGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NCC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



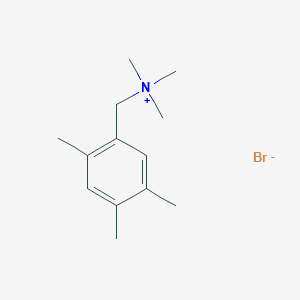
![N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride](/img/structure/B14694255.png)
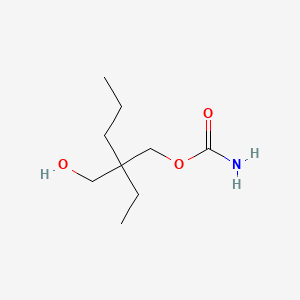

![N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14694279.png)
![Spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14694280.png)
![3-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14694282.png)
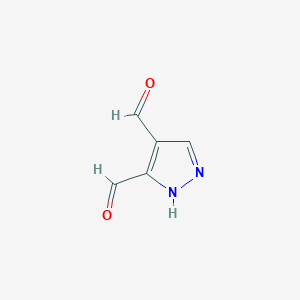
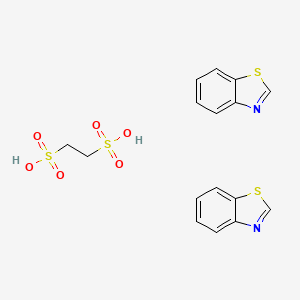

![5-(Diaminomethylideneamino)-2-[[8-[[14-hydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-8-oxooctanoyl]amino]pentanoic acid](/img/structure/B14694291.png)
